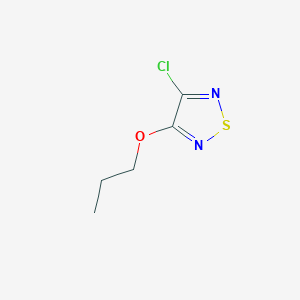![molecular formula C16H10F3N3O4 B12117555 Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- CAS No. 927993-05-3](/img/structure/B12117555.png)
Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[6-Amino-4-oxo-2-(trifluormethyl)-3(4H)-chinazolinyl]-2-hydroxybenzoesäure ist eine komplexe organische Verbindung, die einen Chinazolin-Kern aufweist, der mit einer Aminogruppe, einer Trifluormethylgruppe und einer Hydroxygruppe substituiert ist.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 5-[6-Amino-4-oxo-2-(trifluormethyl)-3(4H)-chinazolinyl]-2-hydroxybenzoesäure beinhaltet typischerweise mehrstufige organische Reaktionen. Die Amino- und Hydroxygruppen werden dann durch nachfolgende Substitutionsreaktionen eingeführt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind weniger gut dokumentiert, aber sie beinhalten wahrscheinlich skalierbare Versionen der Labor-Synthesemethoden. Diese Methoden müssten in Bezug auf Ausbeute, Reinheit und Kosteneffizienz optimiert werden, wobei oft kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken zum Einsatz kommen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-[6-Amino-4-oxo-2-(trifluormethyl)-3(4H)-chinazolinyl]-2-hydroxybenzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann unter starken Oxidationsbedingungen zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Trifluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in sauren Bedingungen.
Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Hydroxygruppe ein Chinazolin-Derivat mit einer Carbonylgruppe ergeben.
Wissenschaftliche Forschungsanwendungen
5-[6-Amino-4-oxo-2-(trifluormethyl)-3(4H)-chinazolinyl]-2-hydroxybenzoesäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor aufgrund seines Chinazolin-Kerns.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, insbesondere in der Krebsforschung.
Industrie: Verwendet bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 5-[6-Amino-4-oxo-2-(trifluormethyl)-3(4H)-chinazolinyl]-2-hydroxybenzoesäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Chinazolin-Kern kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung und verbessert ihre Fähigkeit, Zellmembranen zu passieren und intrazelluläre Ziele zu erreichen .
Wirkmechanismus
The mechanism of action of benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy- involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-5-(trifluormethyl)benzoesäure: Teilt die Trifluormethyl- und Aminogruppen, aber nicht den Chinazolin-Kern.
3-(Trifluormethyl)benzoesäure: Enthält die Trifluormethylgruppe, aber nicht die Amino- und Chinazolin-Komponenten.
Einzigartigkeit
5-[6-Amino-4-oxo-2-(trifluormethyl)-3(4H)-chinazolinyl]-2-hydroxybenzoesäure ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen und des Chinazolin-Kerns, die spezifische chemische Reaktivität und biologische Aktivität verleihen, die in einfacheren Analoga nicht vorhanden sind .
Eigenschaften
CAS-Nummer |
927993-05-3 |
|---|---|
Molekularformel |
C16H10F3N3O4 |
Molekulargewicht |
365.26 g/mol |
IUPAC-Name |
5-[6-amino-4-oxo-2-(trifluoromethyl)quinazolin-3-yl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H10F3N3O4/c17-16(18,19)15-21-11-3-1-7(20)5-9(11)13(24)22(15)8-2-4-12(23)10(6-8)14(25)26/h1-6,23H,20H2,(H,25,26) |
InChI-Schlüssel |
WTMJPGRRSLNUJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=O)N(C(=N2)C(F)(F)F)C3=CC(=C(C=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)

![1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-](/img/structure/B12117488.png)






![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide](/img/structure/B12117529.png)
![4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12117532.png)

